2,2',4,5-Tetrachlorodiphenyl ether

Beschreibung

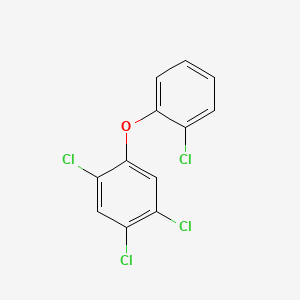

Structure

3D Structure

Eigenschaften

CAS-Nummer |

162853-26-1 |

|---|---|

Molekularformel |

C12H6Cl4O |

Molekulargewicht |

308.0 g/mol |

IUPAC-Name |

1,2,4-trichloro-5-(2-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H |

InChI-Schlüssel |

DRVAMLZVBNYSQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Contextualization of Polychlorinated Diphenyl Ethers Pcdes As Environmental Contaminants in Scholarly Discourse

Polychlorinated diphenyl ethers (PCDEs) are synthetic halogenated aromatic compounds that have raised significant environmental concerns. nih.govnih.gov Structurally similar to polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-furans (PCDFs), PCDEs consist of two phenyl rings linked by an oxygen atom, with a variable number of chlorine atoms. nih.gov This structure, however, makes them more polar than PCBs. nih.gov There are 209 distinct PCDE congeners, categorized into ten groups from mono- to deca-chlorinated diphenyl ethers (CDEs). nih.gov

Historically, PCDEs were utilized in a variety of industrial applications, including as flame retardants, hydraulic fluids, electrical insulators, lubricants, and plasticizers. nih.gov They are also known to be byproducts in the manufacturing of chlorophenols, which are used in the synthesis of products like the fungicide difenoconazole (B1670550) and the antimicrobial agent triclosan. nih.gov Another significant source of PCDEs in the environment is their formation during the incineration of municipal waste. nih.gov

The widespread use and unintentional production of PCDEs have led to their ubiquitous presence in various environmental compartments. nih.govnih.gov Studies have detected PCDEs in water, sediment, soil, the atmosphere, and in a range of biological samples. nih.gov Their ability for long-range transport, bioaccumulation, and biomagnification in food chains is comparable to that of PCBs, highlighting their persistence and potential for widespread ecological impact. nih.govnih.gov

Significance of 2,2 ,4,5 Tetrachlorodiphenyl Ether Within Pcde Congener Research

Research on specific congeners like 2,2',4,5-tetrachlorodiphenyl ether allows scientists to establish structure-activity relationships, which are vital for predicting the potential impact of other, less-studied congeners. By examining the persistence, bioaccumulation potential, and toxic mechanisms of individual congeners, researchers can build more accurate models for risk assessment of complex PCDE mixtures found in the environment.

Although detailed research findings specifically for the this compound congener are not as abundant in publicly available literature as for some other halogenated compounds, its structural similarity to other well-studied tetrachlorinated diphenyl ethers suggests its potential for environmental persistence and bioaccumulation. ontosight.ai The study of such congeners contributes to a more comprehensive understanding of the threats posed by PCDEs to both ecosystem and human health.

Evolution of Research Perspectives on Halogenated Aromatic Compounds and Diphenyl Ethers

The scientific understanding of halogenated aromatic compounds, a broad category that includes PCDEs, has undergone a significant evolution over the past several decades. Initially, the focus of research was largely on the industrial applications and chemical properties of these compounds. openpr.com For instance, diphenyl oxide (diphenyl ether) was recognized for its utility as a heat transfer fluid and in the fragrance industry. openpr.com

However, with growing awareness of their environmental persistence and potential for toxicity, the research perspective shifted towards their role as environmental contaminants. nih.gov This was particularly true for polychlorinated compounds like PCBs and later, PCDEs. The discovery of their widespread distribution in the environment and their ability to bioaccumulate in living organisms prompted extensive investigation into their ecological and health impacts. nih.govontosight.ai

Early research often treated these compounds as a single group. However, as analytical techniques became more sophisticated, scientists began to focus on congener-specific analysis. This shift was critical, as it revealed that the toxicological effects and environmental fate of these compounds could vary dramatically based on the specific arrangement of halogen atoms on the aromatic rings. nih.gov For example, studies on different tetrachlorobiphenyl (a related class of compounds) congeners showed significant differences in their effects on biological systems. nih.gov

More recent research has delved into the molecular mechanisms of toxicity, including their potential to act as endocrine disruptors and their ability to be metabolized into other potentially harmful substances like hydroxylated and methoxylated PCDEs. nih.govnih.govontosight.ai Furthermore, there is a growing interest in the microbial degradation of halogenated aromatics as a potential method for bioremediation. nih.gov This evolution in research from industrial application to environmental contaminant, and from a broad-class to a congener-specific and mechanistic focus, reflects a more nuanced and comprehensive understanding of the complex challenges posed by these compounds.

Academic Research Scope and Methodological Approaches for 2,2 ,4,5 Tetrachlorodiphenyl Ether

The academic research focused on 2,2',4,5-tetrachlorodiphenyl ether and other PCDEs encompasses a range of scientific disciplines, from environmental chemistry to toxicology. A primary area of investigation is the detection and quantification of these compounds in various environmental matrices. This includes analyzing their concentrations in water, soil, sediment, and air to understand their distribution and fate in the environment. nih.gov

A significant portion of the research also investigates the presence of PCDEs in biological samples, including wildlife and human tissues. ontosight.ai This is crucial for assessing the extent of bioaccumulation and biomagnification through the food web. Toxicological studies aim to understand the adverse effects of these compounds on living organisms. These can range from in vitro studies on cell cultures to in vivo studies on animal models to determine effects such as oxidative stress, endocrine disruption, and developmental toxicity. nih.govresearchgate.net

Methodologically, the analysis of PCDEs relies heavily on advanced analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone for the separation and identification of individual congeners. nist.gov High-resolution mass spectrometry is often employed for its sensitivity and specificity in complex environmental samples.

Furthermore, research extends to the study of the transformation and degradation of PCDEs. This includes investigating their metabolism in organisms, as well as abiotic degradation processes like photolysis. nih.gov There is also research into remediation techniques, such as microbial degradation, which explores the potential for microorganisms to break down these persistent pollutants. nih.gov Some studies have also explored chemical dehalogenation processes as a means to treat materials contaminated with halogenated aromatic compounds. google.comgoogle.com

Interactive Data Table: Research Focus on Polychlorinated Diphenyl Ethers

| Research Area | Key Objectives | Common Methodologies |

| Environmental Fate and Distribution | To determine the presence and concentration of PCDEs in various environmental compartments (air, water, soil, sediment). | Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS) |

| Bioaccumulation and Biomagnification | To measure the levels of PCDEs in biological tissues and understand their movement through the food chain. | Analysis of biological samples (e.g., fish, birds, marine mammals, human tissues) using GC-MS/HRMS. |

| Toxicology | To identify the adverse health effects on organisms, including endocrine disruption, reproductive toxicity, and carcinogenicity. | In vitro cell-based assays, in vivo animal studies, molecular biology techniques. |

| Metabolism and Degradation | To study how PCDEs are transformed in organisms and in the environment through biotic and abiotic processes. | Metabolite identification using liquid chromatography-mass spectrometry (LC-MS), photolysis experiments, microbial degradation assays. |

| Remediation | To develop and evaluate methods for removing or detoxifying PCDEs from contaminated environments. | Studies on microbial degradation, chemical dehalogenation processes. |

Unveiling the Anthropogenic Origins of this compound

The chemical compound this compound, a member of the polychlorinated diphenyl ethers (PCDEs) family, is not known to occur naturally. Its presence in the environment is a direct consequence of human industrial activities. This article delves into the primary anthropogenic sources and environmental formation pathways of this specific chlorinated organic compound, tracing its origins from industrial production processes to its unintentional release and formation through thermal degradation of other chemical compounds.

Toxicological Mechanisms of 2,2 ,4,5 Tetrachlorodiphenyl Ether

Molecular and Cellular Mechanisms of Action

The toxicological profile of 2,2',4,5-tetrachlorodiphenyl ether, a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, is defined by its interactions with various cellular and molecular pathways. These interactions can lead to a cascade of biological effects, influencing gene expression, cellular metabolism, and endocrine function. The structural similarity of PCDEs to other persistent organic pollutants, such as polychlorinated biphenyls (PCBs) and dioxins, often results in overlapping toxicological mechanisms. nih.gov

Aryl Hydrocarbon Receptor (AHR) Mediation and Ligand Activity of PCDE Congeners

The aryl hydrocarbon receptor (AHR) is a crucial mediator of toxicity for many halogenated aromatic hydrocarbons. nih.gov The AHR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm bound to chaperone proteins. wikipedia.org Upon binding by a ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the chaperone proteins dissociate, allowing the AHR to translocate to the nucleus. wikipedia.org In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes. wikipedia.orgnih.gov

While TCDD is the most potent AHR agonist, various other compounds, including certain PCDE congeners, can also act as AHR ligands. medchemexpress.com The ability of a PCDE congener to bind to and activate the AHR is highly dependent on its specific chlorination pattern. Planar or "dioxin-like" congeners, which can adopt a flat conformation, generally exhibit higher affinity for the AHR. Although specific data on the AHR ligand activity of this compound is not extensively detailed in the provided results, the general principle of AHR mediation for PCDEs is well-established. Some compounds can also act as AHR antagonists, competitively binding to the receptor without initiating the full transcriptional response, and in some cases, can even antagonize the effects of potent agonists like TCDD. nih.gov

Induction of Xenobiotic-Metabolizing Enzymes (e.g., Monooxygenases, EROD activity)

A primary and well-characterized consequence of AHR activation is the induction of xenobiotic-metabolizing enzymes. nih.gov This includes members of the cytochrome P450 superfamily, particularly CYP1A1. medchemexpress.com The activity of CYP1A1 is often measured via the ethoxyresorufin-O-deethylase (EROD) assay, which serves as a sensitive biomarker for AHR activation. nih.gov

The induction of EROD activity by various halogenated aromatic hydrocarbons has been demonstrated in different experimental systems, such as primary chicken hepatocyte cultures. nih.gov Studies have shown that the potency of these compounds to induce EROD can vary significantly depending on their structure. nih.gov For instance, in chicken hepatocytes, the relative potencies to induce EROD decreased in the order of TCDF < TCDD < PCB 126 < PCB 118. nih.gov While the specific EROD-inducing potential of this compound is not explicitly quantified in the provided search results, it is a recognized mechanism for structurally similar compounds. However, it is important to note that the relationship between enzyme induction and toxicity is complex, and some compounds can inhibit EROD activity under certain conditions, which can complicate risk assessment. documentsdelivered.com

Mechanisms of Oxidative Stress Induction and Modulation of Antioxidant Systems

Exposure to certain environmental contaminants, including brominated diphenyl ethers which are structurally related to PCDEs, can lead to the induction of oxidative stress. nih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Studies on compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have demonstrated that toxicity can be mediated through the generation of ROS. nih.govnih.gov This can lead to a cascade of downstream effects, including damage to cellular components like DNA and lipids, and ultimately, cell death. mdpi.comnih.gov In response to increased ROS, antioxidant defense systems are often activated. For instance, in the microalga Chlorella, exposure to BDE-47 resulted in the enhanced activity of H2O2-consuming peroxidases and increased levels of glutathione. colab.ws While direct evidence for this compound is limited in the search results, the induction of oxidative stress is a plausible toxicological mechanism given the findings for structurally similar compounds.

Immunomodulatory Mechanisms (e.g., through AHR mediation)

The aryl hydrocarbon receptor plays a significant role in regulating the immune system. nih.gov Consequently, AHR ligands can exert immunomodulatory effects. The activation of AHR can lead to alterations in the development and function of various immune cells. nih.gov For example, studies with TCDD have demonstrated its ability to suppress immune responses. nih.gov

While the specific immunomodulatory effects of this compound are not detailed in the provided information, the AHR-mediated pathway provides a strong basis for potential immunotoxicity. Given that some polychlorinated biphenyls can suppress immune responses, such as the splenic plaque-forming cell response in mice, it is plausible that structurally related PCDEs could have similar effects. nih.gov

Structure-Activity Relationships Governing Mechanistic Toxicological Responses

The toxicity of polychlorinated diphenyl ethers is not uniform across all congeners; rather, it is highly dependent on the number and position of chlorine atoms on the diphenyl ether backbone. nih.gov This relationship between chemical structure and biological activity is a fundamental principle in toxicology. nih.goviloencyclopaedia.org

For AHR-mediated effects, the planarity of the molecule is a key determinant of its activity. Congeners that can adopt a coplanar or "dioxin-like" conformation, meaning they have few or no chlorine substitutions in the ortho positions (2, 2', 6, and 6'), generally exhibit a higher affinity for the AHR and are thus more potent inducers of AHR-mediated responses like EROD activity. nih.gov

In the context of endocrine disruption, the structure of PCDEs and their metabolites influences their ability to interact with components of the thyroid hormone system. Hydroxylated metabolites of PCBs, which are structurally analogous to hydroxylated PCDEs, have been shown to bind to thyroid hormone transport proteins, and this binding affinity is dependent on the specific structure of the metabolite. mdpi.com

The study of structure-activity relationships (SAR) is a critical tool for predicting the potential toxicity of untested chemicals based on the known toxicity of structurally similar compounds. iloencyclopaedia.orgresearchgate.net By understanding how features like the degree and pattern of chlorination affect mechanisms such as AHR binding, enzyme induction, and endocrine disruption, researchers can better prioritize chemicals for further toxicological evaluation.

Interactive Data Table: Summary of Mechanistic Endpoints for Related Compounds

| Compound Class | Example Congener | AHR Agonism | EROD Induction | Oxidative Stress | Thyroid Disruption | Reference |

| Polychlorinated Dibenzo-p-dioxins | 2,3,7,8-TCDD | Potent | Strong | Yes | Yes | wikipedia.orgnih.govnih.gov |

| Polychlorinated Biphenyls | PCB 126 | Potent | Strong | Yes | Yes | nih.govnih.gov |

| Polychlorinated Biphenyls | PCB 118 | Weak | Moderate | Yes | Yes | nih.gov |

| Polybrominated Diphenyl Ethers | BDE-47 | Weak | Weak | Strong | Yes | nih.govmdpi.com |

| Polychlorinated Diphenyl Ethers | General | Varies | Varies | Plausible | Yes | nih.govontosight.ai |

Comparative Mechanistic Toxicology with Related Halogenated Organic Pollutants (e.g., PCBs, PCDDs, PCDFs)

The toxicological profile of this compound is often understood in the context of other persistent halogenated organic pollutants, such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). While these compounds share structural similarities and are often found together in environmental matrices, their mechanisms of toxicity can vary significantly, largely dictated by their molecular geometry and chlorine substitution patterns.

A primary mechanism of toxicity for many halogenated aromatic hydrocarbons is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). mdpi.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). nih.gov The binding of a ligand to the AhR initiates a cascade of events leading to various toxic responses.

Dioxin-Like vs. Non-Dioxin-Like Toxicity

Halogenated organic pollutants are broadly categorized based on their ability to elicit "dioxin-like" toxicity, which is mediated by the AhR. The most potent AhR agonist is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). tandfonline.com Compounds that can adopt a planar or coplanar conformation, a key requirement for high-affinity AhR binding, are generally considered "dioxin-like." mst.dkornl.gov These include certain PCDD, PCDF, and PCB congeners.

In contrast, "non-dioxin-like" toxicity refers to adverse effects that are not mediated by the AhR. This is often observed with non-planar congeners, such as those with chlorine atoms at the ortho positions (2, 2', 6, and 6'), which hinder the rotation of the phenyl rings and prevent a planar configuration. The toxicological mechanisms for these compounds are more varied and can include disruption of intracellular signaling pathways, neurotoxicity, and endocrine disruption through mechanisms independent of the AhR. tandfonline.com

Comparative Analysis

The structural characteristics of this compound, with chlorine atoms at two ortho positions, suggest that it is unlikely to be a potent AhR agonist. Its toxicological profile is therefore more comparable to that of non-dioxin-like PCBs rather than the highly toxic, planar PCDDs and PCDFs.

Research has shown that di-ortho-substituted PCBs can even act as antagonists to the AhR, inhibiting the receptor-mediated effects of potent agonists like TCDD. nih.gov For instance, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), a di-ortho substituted PCB, has been shown to antagonize TCDD-induced gene expression. nih.gov This antagonistic action is attributed to the inhibition of both ligand and DNA binding to the AhR. nih.gov Given its similar di-ortho substitution, this compound may exhibit similar antagonistic properties.

The metabolism of these compounds also plays a crucial role in their toxicity. PCBs, for example, can be metabolized into hydroxylated (OH-PCBs) and other metabolites that may have their own distinct toxicological activities, including endocrine disruption and neurotoxicity. nih.govnih.gov The metabolites of this compound are also an important area of research for understanding its complete toxicological profile.

Interactive Data Table: Comparative Mechanistic Features

| Feature | This compound (Hypothesized) | Dioxin-Like PCBs, PCDDs, PCDFs | Non-Dioxin-Like PCBs |

| Planarity | Non-planar | Planar/Coplanar | Non-planar |

| AhR Binding | Weak/Antagonistic | Strong Agonist | Weak/Antagonistic |

| Primary Toxicity | Non-Dioxin-Like | Dioxin-Like | Non-Dioxin-Like |

| Key Mechanisms | Neurotoxicity, Endocrine Disruption (AhR-independent) | AhR-mediated gene expression changes | Disruption of cell signaling, Neurotoxicity |

Degradation and Environmental Remediation Strategies for 2,2 ,4,5 Tetrachlorodiphenyl Ether

Natural Environmental Degradation Processes

In the environment, 2,2',4,5-tetrachlorodiphenyl ether can be transformed through a combination of physical, chemical, and biological processes. These natural attenuation mechanisms are typically slow but play a crucial role in the ultimate fate of the compound in various environmental compartments.

Photolytic Degradation Mechanisms (e.g., photodegradation)

Photodegradation, or photolysis, is a significant abiotic process for the transformation of polychlorinated diphenyl ethers (PCDEs) in aquatic and atmospheric environments. This process involves the absorption of light energy, primarily in the ultraviolet (UV) spectrum of sunlight, which can lead to the cleavage of chemical bonds within the molecule.

The primary mechanism for the photolytic degradation of chlorinated aromatic compounds is reductive dechlorination, where a carbon-chlorine (C-Cl) bond is broken, and the chlorine atom is replaced by a hydrogen atom. This process typically occurs stepwise, leading to the formation of lower-chlorinated diphenyl ether congeners. For this compound, this would result in various trichloro-, dichloro-, and monochlorodiphenyl ethers. The position of the chlorine atom on the aromatic rings can influence the rate and pathway of photodegradation. In some cases, photolysis can also lead to the cleavage of the ether bond or the formation of hydroxylated derivatives and other transformation products like chlorinated dibenzofurans. nih.gov Environmental factors such as the presence of photosensitizers (e.g., humic acids in natural waters) can accelerate the rate of photodegradation. researchgate.net

Microbial Biodegradation Pathways (e.g., aerobic and anaerobic degradation, reductive dechlorination)

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the mechanisms differ significantly.

Aerobic Degradation: Under aerobic conditions, bacteria can degrade chlorinated aromatic compounds through oxidative pathways. The initial step often involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. epa.gov This step destabilizes the aromatic structure, making it susceptible to subsequent enzymatic reactions, including ring cleavage. For lower-chlorinated diphenyl ethers, this pathway can lead to complete mineralization, i.e., the conversion of the organic compound to carbon dioxide, water, and chloride ions. However, highly chlorinated congeners like this compound are generally more resistant to aerobic attack. epa.govusda.gov

Abiotic Chemical Degradation Processes in Environmental Matrices

Beyond photolysis, other abiotic chemical reactions can contribute to the transformation of this compound in the environment, although these processes are generally slow. In certain soil and sediment environments, reactions with naturally occurring nucleophiles or reductive species can occur. For instance, reactions with minerals containing reduced iron (Fe(II)) can potentially facilitate reductive dechlorination, similar to microbial processes but occurring abiotically. However, the high stability of the C-Cl bonds and the ether linkage makes this compound generally recalcitrant to abiotic chemical degradation under typical environmental conditions.

Engineered Remediation Technologies and Approaches

Due to the persistence of this compound, natural attenuation processes are often insufficient for the cleanup of contaminated sites. Therefore, various engineered remediation technologies have been developed to accelerate its degradation and removal.

Bioremediation Strategies (e.g., bioaugmentation, microbial consortia)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. nih.gov For chlorinated compounds, strategies often involve stimulating the activity of indigenous microbial populations (biostimulation) or introducing specialized microorganisms to the contaminated site (bioaugmentation). mdpi.com

Bioaugmentation: This strategy involves the addition of laboratory-cultured microorganisms with known capabilities to degrade the target contaminant. nih.gov For this compound, this could involve introducing anaerobic bacteria capable of reductive dechlorination, such as Dehalococcoides mccartyi, to initiate the breakdown process. nih.gov Subsequently, aerobic bacteria that can degrade the resulting lower-chlorinated diphenyl ethers, like Burkholderia xenovorans LB400, could be added to complete the degradation. nih.govnih.gov This sequential anaerobic-aerobic approach has shown promise for the remediation of similar compounds.

Microbial Consortia: Often, a single microbial species cannot completely mineralize a complex pollutant. Microbial consortia, or communities of different microorganisms, can work synergistically to achieve more effective degradation. In such a consortium, one group of bacteria might perform the initial reductive dechlorination steps, producing intermediates that are then used as a substrate by other members of the community, leading to a more complete breakdown of the contaminant. nih.gov

| Remediation Strategy | Description | Key Microorganisms (Examples) | Target Process |

| Bioaugmentation | Introduction of specific, cultured microorganisms to a contaminated site. | Dehalococcoides mccartyi, Burkholderia xenovorans LB400 | Reductive Dechlorination (Anaerobic), Oxidative Degradation (Aerobic) |

| Microbial Consortia | Use of a mixed community of microorganisms that work together to degrade a pollutant. | Mixed cultures from contaminated sediments | Sequential Anaerobic-Aerobic Degradation |

| Biostimulation | Addition of nutrients or electron donors/acceptors to stimulate indigenous microbial activity. | Indigenous soil/sediment microorganisms | Reductive Dechlorination, Aerobic Degradation |

Chemical Remediation Techniques (e.g., advanced oxidation processes, advanced reduction processes, nano zerovalent iron-activated persulfate)

Chemical remediation techniques utilize reactive chemical species to transform persistent pollutants into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are a class of technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH). kirj.eewatertechnologies.comresearchgate.net These radicals can aggressively attack organic molecules like this compound, leading to their rapid degradation and potential mineralization. openbiotechnologyjournal.com Common AOPs include the use of ozone (O₃) with hydrogen peroxide (H₂O₂) or UV light (UV/O₃, UV/H₂O₂), and the Fenton reaction (Fe²⁺ + H₂O₂). watertechnologies.comwitpress.com These methods are effective but can be costly and may be affected by the environmental matrix (e.g., scavenging of radicals by other organic matter). kirj.ee

Advanced Reduction Processes (ARPs): ARPs are an emerging class of treatment processes that utilize highly reactive reducing radicals to degrade oxidized contaminants. nih.govnih.gov These processes are analogous to AOPs but operate under reducing conditions. researchgate.net An example is the combination of sulfite with UV light, which generates reducing radicals capable of degrading chlorinated organic compounds. nih.gov

Nano Zerovalent Iron-Activated Persulfate: This is a particularly effective and widely researched technique that combines reduction and oxidation. rsc.org Nano zerovalent iron (nZVI) particles have a large surface area and high reactivity. In this system, nZVI acts as a catalyst to activate persulfate (S₂O₈²⁻). mdpi.commdpi.com This activation generates powerful sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), both of which are highly effective at degrading persistent organic pollutants. researchgate.net The nZVI itself can also directly contribute to the reductive dechlorination of the target compound. This dual oxidative-reductive mechanism makes the nZVI-persulfate system a robust technology for the rapid degradation of compounds like this compound in soil and water. avantipublishers.com

| Technology | Principle | Key Reactants/Radicals | Advantages |

| Advanced Oxidation Processes (AOPs) | Generation of powerful hydroxyl radicals (•OH). | O₃, H₂O₂, UV, Fe²⁺ | Rapid and non-selective degradation of a wide range of organics. |

| Advanced Reduction Processes (ARPs) | Generation of highly reactive reducing radicals. | Sulfite, UV light | Effective for oxidized and chlorinated contaminants. |

| nZVI-Activated Persulfate | nZVI activates persulfate to produce sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. | Nano zerovalent iron (nZVI), Persulfate (S₂O₈²⁻) | High efficiency, rapid degradation, dual oxidative and reductive pathways. |

Factors Influencing Remediation Efficiency (e.g., environmental conditions, co-contaminants)

The efficiency of physical remediation methods like adsorption and sequestration is not constant but is influenced by a variety of site-specific factors. Understanding these factors is critical for designing and implementing effective remediation strategies. Again, the following points are based on general principles for persistent organic pollutants, as specific data for this compound are lacking.

Environmental Conditions

Temperature: Temperature can affect adsorption processes in multiple ways. For the adsorption of organic compounds onto activated carbon, the process is often exothermic, meaning that an increase in temperature can decrease adsorption efficiency ncsu.edu. Conversely, higher temperatures can increase the rate of diffusion of the contaminant to the adsorbent surface.

pH: The pH of the soil or water can influence the surface charge of both the adsorbent and, in some cases, the contaminant. While non-ionizing compounds like tetrachlorodiphenyl ether are less affected by pH than ionizable pollutants (like phenols or carboxylic acids), extreme pH values can alter the surface chemistry of adsorbents like biochar or clays, potentially affecting their performance mdpi.comnih.gov.

Soil and Sediment Composition: The amount of soil organic matter (SOM) is a crucial factor. Native organic matter can compete with sorbent amendments for binding sites on the contaminant, or it can foul the surface of the adsorbent (e.g., activated carbon), reducing its effectiveness. The particle size distribution and clay content of the soil or sediment also play a role in contaminant mobility and bioavailability.

Co-contaminants

Competitive Adsorption: In real-world contaminated sites, multiple pollutants are often present. These co-contaminants can compete with the target compound for adsorption sites on the sorbent material, thereby reducing the removal efficiency for the target. Studies on other organic pollutants have shown that in binary or multi-component systems, the adsorption capacity for a single compound is often lower than in a single-component system. For example, the presence of 2,4-D has been shown to decrease the adsorptive capacity of biochar for tricyclazole.

The following table summarizes the general influence of these factors on the efficiency of adsorption-based remediation for hydrophobic organic compounds.

| Factor | General Influence on Adsorption Efficiency | Rationale |

|---|---|---|

| Increasing Temperature | Generally Decreases | Adsorption is often an exothermic process. |

| pH | Variable / Minor for Non-ionizing Compounds | Can alter adsorbent surface chemistry but does not change the speciation of the contaminant. |

| High Soil Organic Matter (SOM) | Decreases | Competition for contaminant binding and fouling of adsorbent surfaces. |

| Presence of Co-contaminants | Decreases | Competitive adsorption for limited binding sites. |

| Presence of Dissolved Organic Matter (DOM) | Decreases | Competition for binding sites and formation of less-adsorbable contaminant-DOM complexes. |

Note: This table presents generalized trends for hydrophobic organic pollutants and is not based on specific data for this compound.

Synthetic Chemistry Approaches for 2,2 ,4,5 Tetrachlorodiphenyl Ether Congeners

Targeted Synthesis of Specific PCDE Congeners for Reference Material Development

The development of certified reference materials (CRMs) is crucial for the accurate quantification of PCDEs in environmental and biological samples. The synthesis of individual PCDE congeners with high purity is the first and most critical step in producing these standards. While PCDEs are structurally similar to polychlorinated biphenyls (PCBs), their synthesis involves the formation of an ether linkage, most commonly achieved through variations of the Ullmann condensation reaction.

The traditional Ullmann ether synthesis involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at high temperatures. wikipedia.org For instance, the synthesis of a tetrachlorodiphenyl ether could involve the coupling of a dichlorophenol with a dichlorobenzene derivative in the presence of a copper catalyst and a base. The classical procedure often required harsh conditions, including high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF) and temperatures exceeding 200°C, with stoichiometric amounts of copper powder. wikipedia.org

The production of reference materials demands exceptional purity and accurate concentration verification. Analogous to the programs for certified PCB standards, the process for PCDEs involves synthesizing the target congener, followed by rigorous purification and characterization. isotope.com The final product is then accurately weighed and dissolved in a suitable solvent to create a stock solution. This solution undergoes extensive testing by multiple analysts to confirm its concentration and purity before it can be designated as a certified reference material. isotope.com The availability of these single-congener standards is fundamental for creating the calibration solutions used in isotope dilution mass spectrometry (IDMS) and other sensitive analytical methods.

Novel Synthetic Routes and Methodologies for Chlorinated Diphenyl Ethers

Research into the synthesis of diaryl ethers has focused on overcoming the limitations of the classical Ullmann condensation. nih.gov Modern synthetic chemistry has introduced significant advancements, leading to milder, more efficient, and versatile methodologies for preparing chlorinated diphenyl ethers. nih.govorganic-chemistry.org

A primary area of development has been in catalysis. The move from copper powder to soluble copper(I) catalysts, often stabilized by ligands, has been a major step forward. wikipedia.org Ligands such as diamines, acetylacetonates, and pyridine-2-aldoxime (B213160) can facilitate the reaction under less demanding conditions. nih.govnih.gov These modern catalytic systems can improve yields and substrate scope, allowing for the coupling of even sterically hindered phenols and less reactive aryl chlorides. nih.gov

Recent innovations include the development of ligand-free Ullmann-type reactions and the use of nanocatalysts. For example, copper iodide (CuI) has been used as a catalyst with a KF/Fe3O4 base system under ligand-free conditions to achieve C-O cross-coupling. researchgate.net Furthermore, plasmonic copper nanoparticles loaded onto carbon nanotubes have been shown to efficiently catalyze the synthesis of diaryl ethers under visible-light irradiation, presenting an eco-friendly approach that utilizes light and potentially waste-derived materials. researchgate.net Other novel approaches have explored unique catalytic systems like maghemite-reduced graphene oxide copper nanoparticles and multi-walled carbon nanotube-supported catalysts, which offer high efficiency and the potential for catalyst reusability. mdpi.com

The mechanism of these improved Ullmann-type reactions is thought to involve a catalytic cycle where a copper(I) species is central. nih.govorganic-chemistry.org The cycle generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide in an oxidative addition step, followed by reductive elimination to yield the diaryl ether and regenerate the active catalyst. organic-chemistry.org

Table 1: Evolution of Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Description | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Ullmann | Stoichiometric copper powder | High temperatures (>200°C), polar solvents (e.g., DMF, nitrobenzene) | Original method for C-O bond formation | wikipedia.org |

| Modern Ligand-Assisted | Soluble Cu(I) salts with ligands (e.g., diamines, pyridine-2-aldoxime) | Lower temperatures (80-120°C), various solvents | Higher yields, broader substrate scope, milder conditions | nih.govnih.gov |

| Ligand-Free Systems | CuI catalyst with bases like KF/Fe3O4 | Variable, often avoids need for expensive/complex ligands | Simpler reaction setup | researchgate.net |

| Nanocatalysts | Copper nanoparticles on supports (e.g., CNTs, graphene oxide) | Can include photolytic conditions (visible light) | High efficiency, potential for catalyst recycling, eco-friendly | researchgate.netmdpi.com |

Isotopic Labeling Strategies for Tracing and Quantification in Research

Isotopically labeled standards are the gold standard for quantitative analysis of trace contaminants like PCDEs. Isotope dilution mass spectrometry (IDMS) uses a known amount of an isotopically enriched version of the target analyte (e.g., containing ¹³C or ²H) as an internal standard. This approach provides high accuracy and precision by correcting for sample loss during extraction and cleanup. isotope.com

The synthesis of isotopically labeled PCDEs, such as ¹³C-labeled 2,2',4,5'-tetrachlorodiphenyl ether, follows the same chemical routes as their unlabeled counterparts, but utilizes isotopically enriched starting materials. The key is to incorporate the stable isotope in a position that is not susceptible to exchange during the synthesis or in metabolic processes.

Common strategies for producing labeled PCDEs include:

Using a labeled phenol: A ¹³C-labeled dichlorophenol can be reacted with an unlabeled dichlorobenzene in an Ullmann condensation. The synthesis of labeled phenols themselves is a critical prerequisite. Methods have been developed for the efficient incorporation of carbon isotopes (like ¹³C or even radioactive ¹¹C) into the ipso-carbon of phenols, for example, through a formal [5+1] cyclization approach. nih.gov

Using a labeled aryl halide: Alternatively, an unlabeled dichlorophenol can be coupled with a ¹³C-labeled dichlorobenzene.

The choice of strategy depends on the availability and cost of the labeled precursors. The label is introduced as late as possible in the synthetic sequence to maximize the incorporation of the expensive isotope into the final product. nih.gov Following synthesis, these labeled standards undergo a rigorous certification process, similar to their native counterparts, to ensure their chemical purity, isotopic enrichment, and concentration accuracy. isotope.com The development of these labeled congeners is indispensable for advanced environmental monitoring and toxicological studies. epa.gov

Academic Research Gaps and Future Perspectives on 2,2 ,4,5 Tetrachlorodiphenyl Ether

Elucidation of Lesser-Known Environmental Transport and Transformation Pathways

A significant knowledge gap exists regarding the precise environmental journey of 2,2',4,5-tetrachlorodiphenyl ether from its sources to its ultimate sinks. While general principles of POP transport apply, congener-specific data is absent. Future research should focus on:

Atmospheric Deposition: The role of wet and dry deposition in transporting this specific congener from the atmosphere to terrestrial and aquatic systems is not well quantified. Its vapor pressure and Henry's Law constant need to be accurately determined to model this partitioning.

Sorptive Behavior: The interaction of this compound with different environmental matrices, such as soil organic matter, black carbon, and sediments, is crucial for predicting its mobility and bioavailability. The soil adsorption coefficient (Koc) for this congener needs experimental determination. epa.gov

Biotic and Abiotic Transformation: The degradation of this compound in the environment is a critical unknown. Research on related brominated compounds (PBDEs) shows that hydroxylation can be a key transformation pathway. nih.gov Studies are needed to identify the specific microbial consortia or abiotic processes (e.g., photolysis) capable of degrading this compound and to characterize the resulting metabolites. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,2',4,4'-tetrabromodiphenyl ether, suggesting that similar organisms could be investigated for their efficacy against its chlorinated analogue. nih.gov

Advanced Mechanistic Studies on Low-Dose and Mixture Exposure Scenarios

The biological effects of this compound, particularly at environmentally relevant concentrations, are largely uncharacterized. Future toxicological studies must move beyond simple acute toxicity assessments.

Low-Dose Effects: Research on lower-chlorinated PCBs, such as 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), shows that even at low doses, complex mixtures of metabolites can form in vivo, including hydroxylated, sulfated, and methylated derivatives. nih.govbiorxiv.org It is imperative to investigate whether this compound exposure leads to a similar metabolic profile and to understand the biological activity of these metabolites.

Mixture Toxicity: In the environment, organisms are exposed to a complex cocktail of contaminants. It is crucial to study the toxicological interactions between this compound and other co-existing POPs (e.g., PCBs, PBDEs, dioxins). These mixtures can result in synergistic, antagonistic, or additive effects that are not predictable from single-compound studies.

Endocrine Disruption: Polychlorinated biphenyls are known endocrine disruptors. ebi.ac.uk Given the structural similarity, the potential for this compound to interfere with hormonal systems needs to be thoroughly investigated using advanced in vitro and in vivo models.

Development of Predictive Models for Environmental Fate and Bioaccumulation of Specific Congeners

Predictive environmental models are essential tools for estimating the exposure and potential risk of chemicals. researchgate.net However, the accuracy of these models for this compound is hampered by a lack of specific input data.

Model Parameterization: Multimedia fate models like USES-LCA and screening tools such as the Exposure and Fate Assessment Screening Tool (E-FAST) require congener-specific physicochemical properties (e.g., water solubility, octanol-water partition coefficient, vapor pressure) and degradation half-lives in various media (air, water, soil, sediment). researchgate.netepa.gov A concerted effort is needed to experimentally determine these parameters for this compound.

Bioaccumulation Modeling: The potential for this compound to accumulate in food webs is a major concern. Bioaccumulation models require data on bioconcentration factors (BCF), biotransformation rates, and assimilation efficiencies in a range of organisms. epa.gov Studies on related compounds like 2,2',3,5-tetrachlorobiphenyl (B1348208) have established high BCF values, highlighting the importance of obtaining such data. epa.gov

Model Validation: Once parameterized, these models must be validated against real-world monitoring data. This requires the development of sensitive analytical methods to detect this compound in various environmental compartments and biota.

Table 1: Key Parameters for Environmental Fate Modeling

| Parameter | Description | Importance for this compound |

| Soil Adsorption Coefficient (Koc) | Measures the tendency of a chemical to bind to organic matter in soil and sediment. | Crucial for predicting leaching potential and bioavailability. Currently unknown. |

| Bioconcentration Factor (BCF) | Indicates the extent of chemical accumulation in an aquatic organism from water. | Key for assessing food web magnification. Currently unknown. |

| Atmospheric Half-Life | The time it takes for half of the chemical to be removed from the atmosphere. | Determines the potential for long-range transport. Currently uncharacterized. |

| Biodegradation Half-Life | The time required for microorganisms to degrade half of the chemical in soil or water. | Essential for understanding persistence in the environment. Currently uncharacterized. |

Innovation in Remediation Technologies for Complex Environmental Matrices

Should environmental contamination with this compound be identified, effective remediation strategies will be necessary. Research is needed to adapt and optimize existing technologies for this specific compound. dtic.mil

Bioremediation: Investigating the efficacy of specific microorganisms and enzymatic treatments is a promising avenue. The use of fungi like Phanerochaete chrysosporium, which produces extracellular enzymes capable of degrading related compounds, should be explored. nih.gov The influence of co-contaminants, such as heavy metals, on biodegradation efficiency also requires study. nih.gov

In Situ Chemical Oxidation (ISCO): The effectiveness of common oxidants (e.g., permanganate, persulfate, Fenton's reagent) in degrading this compound within soil and sediment matrices needs to be evaluated.

Thermal Treatment: While effective for many POPs, the application of thermal desorption or incineration needs to be optimized to ensure complete destruction of this compound and to prevent the formation of more toxic byproducts like polychlorinated dibenzodioxins and dibenzofurans.

Table 2: Potential Remediation Technologies for this compound

| Technology | Principle | Research Need for this compound |

| Bioremediation | Use of microorganisms to break down contaminants. | Identification of effective microbial strains; understanding degradation pathways and metabolite formation. nih.gov |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to destroy contaminants. | Assessment of effectiveness, oxidant demand, and potential byproduct formation in different soil types. |

| Thermal Desorption | Heating contaminated soil to vaporize contaminants for collection and treatment. | Optimization of temperature and residence time to ensure complete removal without forming toxic byproducts. |

| Activated Carbon Sorption | Use of activated carbon to bind and immobilize contaminants. | Evaluation of long-term stability and effectiveness in preventing bioavailability. |

Refinement of Analytical Techniques for Trace Levels and Novel Metabolites

A fundamental challenge in studying this compound is its detection and quantification at environmentally relevant concentrations.

Trace Level Detection: While standard methods like gas chromatography with mass spectrometry (GC-MS) are used for related compounds, methods need to be specifically validated for this compound. cdc.govcdc.gov This includes developing efficient extraction and clean-up procedures to remove interfering compounds from complex matrices like tissue, soil, and water. cdc.gov

Metabolite Identification: Studies on similar PCBs have revealed a host of metabolites, including hydroxylated, sulfated, and methoxylated forms, which are often identified using advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov These techniques must be applied to identify the transformation products of this compound, as these metabolites may have their own toxicological significance.

Certified Reference Materials: The development and availability of certified reference standards for this compound and its potential metabolites are essential for accurate quantification and for ensuring the quality and comparability of data across different laboratories.

Integrated Approaches for Comprehensive Environmental Risk Assessment Research

Ultimately, a holistic understanding of the environmental risk posed by this compound requires an integrated research approach.

Source-to-Outcome Pathways: Research should connect the dots from sources and emissions, through environmental transport and fate modeling, to exposure assessment and the prediction of toxicological outcomes. This requires a multidisciplinary effort combining environmental chemistry, toxicology, and modeling.

Weight-of-Evidence Approaches: Comprehensive risk assessments, such as those conducted under frameworks like the Canadian Environmental Protection Act, 1999 (CEPA 1999), rely on multiple lines of evidence. canada.ca For this compound, this means integrating data from predictive models, laboratory toxicity studies, and environmental monitoring.

Global Monitoring: Establishing baseline concentrations of this compound in various environmental media and human populations on a global scale is a critical future task. This will allow for the assessment of long-range transport potential and provide a benchmark against which the effectiveness of any future regulatory actions can be measured.

Q & A

Q. What analytical methods are recommended for structural elucidation of 2,2',4,5-Tetrachlorodiphenyl ether?

To confirm the structural configuration, employ nuclear magnetic resonance (NMR) for chlorine substitution patterns and gas chromatography-mass spectrometry (GC-MS) for molecular fragmentation analysis. The compound’s structure (two benzene rings with chlorines at positions 2,2',4,5) can be cross-validated using retention indices and comparison with reference standards . For isomers, high-resolution mass spectrometry (HRMS) is critical to distinguish positional variations (e.g., differentiating 2,2',4,5- from 2,3',4,4'-substituted congeners) .

Q. How can researchers obtain reliable reference standards for environmental quantification?

Use certified reference materials (CRMs) from accredited suppliers (e.g., AccuStandard or Chemservice) that provide 10 mg/mL solutions with documented CAS numbers and purity levels. For example, 2,4,4',6-tetrabromodiphenyl ether analogs (CAS 5436-43-1) are available as environmental analysis standards, which can guide method development for chlorinated analogs . Ensure compliance with regulatory frameworks (e.g., Japan’s "Chemical Substances Control Law") for handling hazardous substances .

Q. What physical-chemical properties are essential for environmental modeling?

Key parameters include:

- Melting/Boiling Points : Estimated via Le Bas method (e.g., 279.2°C for 2,3',4,4'-tetrachlorodiphenyl ether) .

- Henry’s Law Constant : For volatility assessment (e.g., 1.0×10⁻² mol/m³·Pa for 3,3',4,4'-tetrachlorodiphenyl ether) .

- Lipophilicity (log KOW) : Use octanol-water partitioning experiments, extrapolating from PBDE analogs (log KOW ~6–7) .

Advanced Research Questions

Q. How can contradictory data on environmental persistence be resolved?

Contradictions often arise from congener-specific degradation rates or matrix effects. To address this:

- Conduct controlled photolysis experiments (e.g., UV irradiation of precursor compounds like Irgasan DP300) to track byproduct formation (e.g., tetrachlorodiphenyl ether detected via GC-MS at 24.8 min retention time) .

- Compare degradation pathways across matrices (water, sediment) using isotope-labeled analogs to quantify half-lives.

- Perform meta-analyses of regional trends, as done for PBDEs, to identify confounding factors (e.g., temperature, microbial activity) .

Q. What methodologies are optimal for assessing bioaccumulation potential?

- In Silico Modeling : Use quantitative structure-activity relationships (QSARs) based on chlorination patterns and molecular weight (e.g., 307.988 g/mol for PCDE-66) .

- In Vivo Studies : Measure tissue concentrations in model organisms (e.g., fish or marine mammals) using GC-ECD/HRMS, referencing PBDE bioaccumulation trends (e.g., doubling times of 3–7 years in Arctic species) .

- Trophic Magnification Factors (TMFs) : Calculate using food web samples, adjusting for metabolic transformation products (e.g., hydroxylated metabolites) .

Q. How should researchers design experiments to investigate aryl hydrocarbon receptor (AhR) interactions?

- Receptor Binding Assays : Use cetacean-derived AhR proteins (e.g., from beluga whales) to measure ligand affinity via competitive binding with ²H-labeled TCDD .

- Transcriptional Activation : Employ luciferase reporter gene assays in mammalian cell lines, comparing responses to this compound with known dioxin-like compounds .

- Congener-Specific Analysis : Test structural analogs (e.g., 3,3',4,4'-tetrachlorodiphenyl ether) to isolate substituent effects on toxicity .

Methodological Notes

- Quality Control : Validate analytical methods with interlaboratory comparisons, especially for low-concentration detection (<1 ng/g lipid) .

- Ethical Compliance : Adhere to guidelines for hazardous substance handling (e.g., PPE protocols, waste disposal) as outlined in safety data sheets .

- Data Interpretation : Use principal component analysis (PCA) to resolve congener-specific patterns in environmental samples, as demonstrated for PBDEs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.